(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid
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Overview
Description
(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid is a fluorinated organic compound that belongs to the class of chalcones. Chalcones are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The inclusion of a fluorine atom in the compound enhances its electrostatic properties and can be used for metabolic tagging in biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid typically involves the base-catalyzed Aldol condensation of aldehydes and ketones, followed by spontaneous dehydration to form a conjugated enone. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in metabolic tagging studies using 19F NMR spectroscopy.
Medicine: Investigated for its potential as a cyclooxygenase (COX) inhibitor, which could have anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, as a potential COX inhibitor, it may inhibit the enzyme cyclooxygenase, thereby reducing the production of pro-inflammatory prostaglandins. The fluorine atom in the compound can also enhance its binding affinity to target proteins, making it more effective in its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-methylphenol
- 4-fluorophenol
- 2-fluorophenol
- 4-(trifluoromethyl)phenol
- 3-fluorophenol
- 2,4-difluorophenol
- 3-(trifluoromethyl)phenol
- 2-bromo-5-fluorophenol
Uniqueness
What sets (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid apart from these similar compounds is its specific structure, which includes a conjugated enone system and a fluorine atom on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
210110-49-9 |
---|---|
Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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